Erastin (CAS 571203-78-6) is a highly potent, small-molecule inhibitor of the cystine-glutamate antiporter (system Xc-), serving as the foundational benchmark for inducing ferroptosis in vitro. By blocking cystine import, Erastin triggers intracellular glutathione (GSH) depletion, leading to iron-dependent lipid peroxidation and non-apoptotic cell death [1]. In procurement and assay design, Erastin is prioritized as the definitive reference standard for validating system Xc- activity, screening ferroptosis inhibitors, and mapping upstream amino acid metabolism pathways in oncology and neurodegeneration models [1].
Substituting Erastin with older system Xc- inhibitors (like sulfasalazine) or multi-kinase inhibitors (like sorafenib) introduces severe assay confounding. Sulfasalazine requires millimolar concentrations to achieve comparable cystine transport blockade, risking widespread off-target toxicity and poor solubility in culture media [1]. Sorafenib, while capable of inducing ferroptosis, possesses a narrow concentration window for specific ferroptotic death before triggering parallel, iron-independent lethal mechanisms due to its primary kinase-inhibitory activity [1]. Furthermore, substituting Erastin with downstream ferroptosis inducers (like RSL3) bypasses the GSH synthesis pathway entirely, rendering them unsuitable for assays targeting amino acid transport or glutathione metabolism[2].
Erastin demonstrates a ~2500-fold higher potency in inhibiting system Xc- function compared to the classical inhibitor sulfasalazine (SAS). In HT-1080 fibrosarcoma cells, Erastin achieves an IC50 of 0.20 µM for system Xc- inhibition (measured via glutamate release), whereas SAS requires an IC50 of 450 µM [1]. This massive potency differential allows Erastin to fully abolish Na+-independent cystine uptake at just 5 µM, a level where SAS is completely ineffective, thereby preventing the off-target toxicity and solvent issues associated with high-dose SAS treatment [1].
| Evidence Dimension | System Xc- inhibition (IC50 in HT-1080 cells) |
| Target Compound Data | Erastin IC50 = 0.20 µM |
| Comparator Or Baseline | Sulfasalazine (SAS) IC50 = 450 µM |
| Quantified Difference | ~2500-fold higher potency for Erastin |
| Conditions | HT-1080 cells, glutamate release assay |
Procurement of Erastin ensures clean, low-micromolar target engagement, avoiding the confounding cellular stress and solvent artifacts required when dosing SAS at millimolar levels.
While the clinical kinase inhibitor sorafenib also blocks system Xc-, it exhibits a highly restricted concentration window for pure ferroptosis. In HT-1080 cells, sorafenib induces Ferrostatin-1-suppressible ferroptosis only between its EC50 of 18 µM and 43 µM; at higher concentrations, it triggers Fer-1-insensitive non-ferroptotic cell death [1]. In contrast, Erastin maintains a specific, Fer-1-suppressible ferroptotic mechanism across its effective dosing range without triggering parallel kinase-mediated lethal pathways [1].
| Evidence Dimension | Window of specific ferroptosis induction (Fer-1 suppressible) |
| Target Compound Data | Erastin maintains specific ferroptosis across effective doses without parallel death mechanisms |
| Comparator Or Baseline | Sorafenib triggers non-ferroptotic death at >43 µM |
| Quantified Difference | Sorafenib restricted to a narrow 18-43 µM specific window; Erastin is broadly specific |
| Conditions | HT-1080 cells with and without Ferrostatin-1 rescue |
Erastin provides a clean, single-mechanism phenotypic readout for ferroptosis assays, whereas sorafenib introduces confounding off-target kinase-mediated cell death.
Erastin and RSL3 are both potent ferroptosis inducers, but they target distinct nodes, making them non-interchangeable for metabolic assays. Erastin acts upstream by inhibiting system Xc- (SLC7A11/SLC3A2), directly blocking extracellular cystine influx and subsequently depleting intracellular glutathione (GSH) [1]. RSL3, conversely, directly inhibits GPX4 downstream without affecting cystine transport or initial GSH levels [1]. Consequently, Erastin is strictly required for assays evaluating amino acid antiporter activity, GSH synthesis kinetics, and upstream metabolic vulnerabilities.
| Evidence Dimension | Mechanism of action and GSH depletion |
| Target Compound Data | Erastin blocks cystine import and depletes GSH |
| Comparator Or Baseline | RSL3 inhibits GPX4 directly (no direct GSH depletion) |
| Quantified Difference | Distinct target nodes (Upstream System Xc- vs Downstream GPX4) |
| Conditions | Cellular ferroptosis pathway mapping |
Buyers must select Erastin when the research objective is to screen for modulators of amino acid metabolism or system Xc- expression, where RSL3 would yield false negatives.
Imidazole ketone erastin (IKE) was developed to overcome Erastin's poor in vivo metabolic stability and modest water solubility (Erastin solubility ~0.086 mM) [1]. However, Erastin remains the universally established benchmark for in vitro cell culture assays. Because the vast majority of foundational ferroptosis literature and high-throughput screening protocols are calibrated against Erastin's specific kinetics and potency, substituting IKE in standard in vitro panels requires extensive re-validation of baseline viability and ROS accumulation metrics [1].
| Evidence Dimension | Assay standardization and historical validation |
| Target Compound Data | Erastin is the universally validated in vitro standard |
| Comparator Or Baseline | IKE (optimized for in vivo half-life and solubility) |
| Quantified Difference | Erastin avoids the cost and time of re-calibrating established in vitro assay baselines |
| Conditions | Standard in vitro cell culture screening |
For laboratory buyers designing in vitro high-throughput screens or replicating established literature, Erastin provides immediate protocol compatibility and historical comparability that newer analogs lack.
Due to its clean, high-potency inhibition of system Xc-, Erastin is the ideal positive control for screening libraries to identify novel ferroptosis suppressors (e.g., radical-trapping antioxidants or iron chelators) without kinase-inhibitor confounding [1].
Erastin is strictly required over RSL3 for mapping upstream metabolic vulnerabilities, specifically quantifying cystine dependency, glutamate release, and glutathione synthesis kinetics in tumor models [2].
Because Erastin specifically targets the SLC7A11 subunit, it is the premier chemical probe for validating SLC7A11 expression levels as a predictive biomarker for ferroptosis sensitivity in patient-derived in vitro models [1].
Erastin is utilized to study the circumvention of ABC transporter-mediated efflux (e.g., P-gp and BCRP), as it effectively enhances the uptake and cytotoxicity of traditional chemotherapeutics like Adriamycin in resistant cell lines [2].
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